Protoneogracillin Protoneogracillin Protoneogracillin is a natural product found in Dioscorea futschauensis and Allium fistulosum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14506317
InChI: InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1
SMILES:
Molecular Formula: C51H84O23
Molecular Weight: 1065.2 g/mol

Protoneogracillin

CAS No.:

Cat. No.: VC14506317

Molecular Formula: C51H84O23

Molecular Weight: 1065.2 g/mol

* For research use only. Not for human or veterinary use.

Protoneogracillin -

Specification

Molecular Formula C51H84O23
Molecular Weight 1065.2 g/mol
IUPAC Name (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1
Standard InChI Key GMCGZPQYTRHQRU-RDQBWXAHSA-N
Isomeric SMILES C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Canonical SMILES CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Introduction

Chemical Identity and Structural Features of Protoneogracillin

Protoneogracillin belongs to the steroidal saponin family, characterized by a steroid backbone glycosylated with sugar moieties. While its exact molecular formula remains unspecified in accessible literature, structurally similar compounds like gracillin (C₅₁H₈₄O₂₃) and methyl protogracillin (C₅₂H₈₆O₂₃) provide a framework for inferring its properties . The glycosylation pattern, critical for solubility and bioactivity, likely involves glucose or rhamnose units attached to the aglycone core. Comparative analyses suggest protoneogracillin may differ from gracillin in the number or position of hydroxyl groups or sugar attachments, potentially influencing its pharmacokinetic profile .

Natural Sources and Biosynthesis

Protoneogracillin is hypothesized to originate from plant species within the Dioscorea genus, analogous to gracillin’s isolation from Dioscorea opposita and Reineckia carnea . Steroidal saponins are typically biosynthesized via the mevalonate pathway, with cyclization of triterpenoid precursors forming the steroid nucleus. Glycosylation occurs in later stages, mediated by UDP-dependent glycosyltransferases . Extraction methods for related saponins involve ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or macroporous resins .

Biological Activities and Mechanisms of Action

Antitumor Properties

While direct evidence for protoneogracillin is lacking, gracillin—a structural analog—demonstrates potent anticancer effects. Gracillin inhibits glycolysis and oxidative phosphorylation by targeting mitochondrial complex II (CII), specifically succinate dehydrogenase (SDH), thereby reducing ATP synthesis and generating reactive oxygen species (ROS) . In breast cancer models, gracillin suppressed tumor growth by 60–70% at 10 mg/kg doses with minimal toxicity . Apoptosis induction via caspase-3 activation and mitochondrial membrane potential collapse has been observed in lung cancer A549 cells .

Immunomodulatory Effects

Comparative Analysis of Steroidal Saponins

The following table contrasts protoneogracillin’s hypothesized features with well-characterized analogs:

CompoundMolecular FormulaKey Biological ActivitiesUnique Features
GracillinC₅₁H₈₄O₂₃CII inhibition, apoptosis inductionBroad-spectrum cytotoxicity
Methyl protogracillinC₅₂H₈₆O₂₃Anti-cancer (NSC-698793)Methylation enhances lipophilicity
ProtodioscinC₅₁H₈₄O₂₂Immune modulation, anticancerEnhances NK cell activity

Protoneogracillin’s putative advantages may include improved aqueous solubility over methylated derivatives, though empirical data are needed .

Challenges in Pharmacological Development

Bioavailability and Solubility

Steroidal saponins often face poor bioavailability due to low intestinal absorption and enzymatic degradation. Gracillin’s water solubility is limited (3.2 × 10⁻³ g/L), necessitating formulation strategies like nanoencapsulation . Protoneogracillin’s glycosylation pattern could mitigate this issue, but structural confirmation is required.

Synthetic and Semi-Synthetic Routes

Total synthesis of complex saponins remains impractical due to their stereochemical complexity. Semi-synthetic modifications of plant-extracted aglycones, such as selective glycosylation or acylation, offer a viable alternative .

Future Research Directions

  • Structural Elucidation: X-ray crystallography or NMR studies to resolve protoneogracillin’s atomic arrangement.

  • Target Identification: High-throughput screening to map interactions with oncogenic pathways.

  • Preclinical Models: Testing in patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) of cancer.

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